Butyl formate

Description

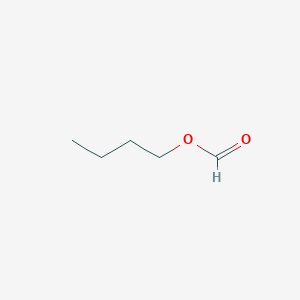

Structure

3D Structure

Properties

IUPAC Name |

butyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-2-3-4-7-5-6/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJJFJNHVMGPGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2, Array | |

| Record name | N-BUTYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/282 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0402 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060468 | |

| Record name | Formic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-butyl formate appears as a clear colorless liquid. Flash point 64 °F. Less dense than water. Vapors heavier than air., Colorless liquid; [ICSC], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with a fruity, plum-like odour | |

| Record name | N-BUTYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/282 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13913 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Butyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0402 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/256/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

224.6 °F at 760 mmHg (USCG, 1999), 106.10 °C. @ 760.00 mm Hg, 106 °C | |

| Record name | N-BUTYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/282 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0402 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

64 °F (USCG, 1999), 18 °C c.c. | |

| Record name | N-BUTYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/282 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0402 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

7.56 mg/mL at 27 °C, Solubility in water, g/100ml at 27 °C: 0.75 (poor), miscible with alcohol, ether, most organic solvents; slightly soluble inwater | |

| Record name | Butyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0402 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/256/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.885 to 0.9108 (USCG, 1999), Relative density (water = 1): 0.92, 0.877-0.903 | |

| Record name | N-BUTYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/282 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0402 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/256/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

Relative vapor density (air = 1): 3.5 | |

| Record name | BUTYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0402 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

28.9 [mmHg], Vapor pressure, kPa at 20 °C: 2.9 | |

| Record name | Butyl formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13913 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0402 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

592-84-7 | |

| Record name | N-BUTYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/282 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYL FORMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y9MZ7VM9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0402 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-130 °F (USCG, 1999), -91.5 °C, -90 °C | |

| Record name | N-BUTYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/282 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYL FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0402 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Physicochemical Properties of Butyl Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of butyl formate (CAS No. 592-84-7). The information is curated to support research, development, and safety assessments involving this versatile ester. Data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental protocols and a visualization of property interdependencies.

General and Molecular Properties

This compound, also known as n-butyl methanoate, is a formate ester recognized for its characteristic fruity, plum-like odor.[1][2][3] It is found naturally in various fruits like apples and strawberries and is utilized as a flavoring agent and a polar aprotic solvent.[1][2]

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₂ | [4][5] |

| Molecular Weight | 102.13 g/mol | [1][2][6] |

| IUPAC Name | This compound | [1] |

| Synonyms | n-Butyl formate, Formic acid butyl ester, n-Butyl methanoate | [1][3][4] |

| CAS Registry Number | 592-84-7 | [2][4][5] |

| Physical Description | Clear, colorless liquid | [1][2][6] |

Thermodynamic and Physical Properties

The thermodynamic and physical properties of this compound are critical for its handling, storage, and application in various processes. These properties dictate its behavior under different temperature and pressure conditions.

| Property | Value | Reference(s) |

| Boiling Point | 106-107 °C (222.8-224.6 °F) at 760 mmHg | [1][2][6] |

| Melting Point | -91 to -92 °C (-131.8 to -133.6 °F) | [2][7] |

| Density | 0.885 - 0.9108 g/mL at 25 °C | [1][2][6] |

| Vapor Pressure | 28.9 mmHg at 25 °C | [1][8] |

| Vapor Density | 3.5 (Air = 1) | [1] |

| Refractive Index (n20/D) | 1.380 - 1.400 | [1][2][8] |

| Surface Tension | 24.89 dyn/cm | [7] |

| Dipole Moment | 2.03 D | [7] |

Solubility and Partitioning

The solubility of this compound in various media is a key determinant of its environmental fate, bioavailability, and utility as a solvent.

| Property | Value | Reference(s) |

| Water Solubility | 7.56 mg/mL at 27 °C (Slightly soluble) | [1][8] |

| Solubility in Organic Solvents | Miscible with alcohol, ether, and most organic solvents | [1][2] |

| LogP (Octanol/Water Partition Coefficient) | 1.30 - 1.396 (est) | [1][3][8] |

Safety and Flammability

Understanding the flammability characteristics of this compound is essential for ensuring safe handling and storage procedures.

| Property | Value | Reference(s) |

| Flash Point | 13.9 - 18 °C (57 - 64.4 °F) (Closed Cup) | [1][2][6][8] |

| Autoignition Temperature | 322 °C (612 °F) | [6] |

| Explosive Limits | 1.7 - 8.2% (V) | [3][9] |

Experimental Protocols

The determination of the physicochemical properties listed above is conducted using standardized experimental methodologies. Below are detailed overviews of the protocols for key experiments.

Boiling Point Determination (Capillary Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A common laboratory method is the capillary tube technique.[4][10]

Methodology:

-

A small quantity of this compound is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed within the fusion tube containing the sample.

-

The assembly is attached to a thermometer and heated slowly and uniformly in a heating bath (e.g., a Thiele tube or an aluminum block).[4]

-

As the temperature rises, dissolved air will be expelled from the capillary tube. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[4]

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

Density Measurement (Pycnometer Method)

The density of a liquid is its mass per unit volume. The pycnometer method is a precise technique for determining the density of liquids.[11][12]

Methodology:

-

A clean, dry pycnometer (a glass flask of a specific, known volume) is weighed accurately.

-

The pycnometer is then filled with this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is brought to a constant temperature in a water bath.

-

The pycnometer is weighed again to determine the mass of the liquid.

-

The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.[11]

Flash Point Determination (Pensky-Martens Closed Cup)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The ASTM D93 standard test method using a Pensky-Martens closed-cup tester is widely used.[1][3][5][13]

Methodology:

-

A sample of this compound (typically 75 mL) is placed in the test cup of the Pensky-Martens apparatus.[5]

-

The sample is heated at a slow, constant rate while being stirred.[5]

-

An ignition source (a small flame) is periodically directed into the vapor space above the liquid surface.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite momentarily.[5]

Water Solubility (OECD 105 - Flask Method)

The water solubility is the saturation mass concentration of a substance in water at a given temperature. For substances with solubility above 10⁻² g/L, the Flask Method as described in OECD Guideline 105 is appropriate.[2][6][9]

Methodology:

-

An excess amount of this compound is added to a flask containing purified water.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (saturation).

-

After agitation, the mixture is allowed to stand to permit phase separation.

-

A sample of the aqueous phase is carefully removed, ensuring no undissolved ester is included. This may involve centrifugation or filtration.[2]

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical technique, such as gas chromatography (GC).

Vapor Pressure Determination (OECD 104 - Static Method)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. The static method, outlined in OECD Guideline 104, is a direct measurement technique.[8][14]

Methodology:

-

A sample of degassed this compound is introduced into a thermostatically controlled sample cell.

-

The cell is evacuated to remove air.

-

The temperature of the cell is precisely controlled and allowed to equilibrate.

-

The pressure inside the cell, which is the vapor pressure of the substance at that temperature, is measured using a pressure transducer.

-

Measurements are repeated at several different temperatures to establish the vapor pressure curve.[8]

Visualization of Property Relationships

The physicochemical properties of a molecule are interconnected. The following diagram illustrates the logical relationships, starting from the fundamental molecular structure.

Caption: Interrelationships of this compound's Physicochemical Properties.

References

- 1. precisionlubrication.com [precisionlubrication.com]

- 2. filab.fr [filab.fr]

- 3. petrolube.com [petrolube.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. delltech.com [delltech.com]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 8. consilab.de [consilab.de]

- 9. oecd.org [oecd.org]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. mt.com [mt.com]

- 12. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 13. ASTM D93 - eralytics [eralytics.com]

- 14. oecd.org [oecd.org]

An In-depth Technical Guide to the Synthesis of Butyl Formate from Butanol and Formic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of butyl formate from n-butanol and formic acid, a classic example of Fischer-Speier esterification. This document details the underlying chemical principles, reaction kinetics, a variety of experimental protocols, and methods for purification and analysis. Quantitative data from various methodologies are presented in structured tables to facilitate comparison and aid in experimental design.

Introduction

This compound, an ester with a characteristic fruity, plum-like odor, finds applications as a flavoring agent, a solvent, and an intermediate in the chemical and pharmaceutical industries. Its synthesis is a prime example of the reversible acid-catalyzed esterification of a carboxylic acid with an alcohol. The reaction involves the combination of n-butanol and formic acid to yield this compound and water.

The overall reaction is as follows:

HCOOH + CH₃(CH₂)₃OH ⇌ HCOOCH₂(CH₂)₂CH₃ + H₂O

To drive the equilibrium towards the product side and achieve high yields, common strategies include using an excess of one reactant (typically the less expensive one, butanol), and/or removing the water produced during the reaction.[1] The reaction is typically catalyzed by a strong acid.

Reaction Mechanism and Kinetics

The synthesis of this compound proceeds via the well-established Fischer esterification mechanism. The process is initiated by the protonation of the carbonyl oxygen of formic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen of n-butanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. A proton transfer from the oxonium ion to one of the hydroxyl groups follows, converting it into a good leaving group (water). The elimination of water and subsequent deprotonation of the resulting protonated ester regenerates the acid catalyst and yields the final product, this compound.

The kinetics of this esterification are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants. Increasing the temperature generally increases the reaction rate; however, since the reaction is reversible, excessively high temperatures can also favor the reverse hydrolysis reaction.[2] The use of an appropriate catalyst is crucial for achieving a reasonable reaction rate.

Experimental Protocols

Several methods have been reported for the synthesis of this compound, primarily differing in the choice of catalyst and reaction conditions. Below are detailed protocols for some common approaches.

Synthesis using a Sulfonic Acid-based Ionic Liquid Catalyst

This protocol describes a high-yield synthesis using a reusable ionic liquid catalyst.[3]

Materials:

-

Formic acid (1 mol, 46 g)

-

n-Butanol (3 mol, 222.3 g)

-

1,4-bis[3-(propyl-3-sulfonate)imidazolium]butane hydrogen sulfate (0.46 g, 1% by weight of formic acid)

-

Three-necked flask equipped with a reflux condenser

-

Heating mantle

-

Separatory funnel

-

Sodium hydroxide solution (8%)

-

Saturated sodium chloride solution

Procedure:

-

To a three-necked flask, add 1 mol of formic acid, 3 mol of n-butanol, and 1% (by weight of formic acid) of the sulfonic acid-based ionic liquid catalyst.

-

Heat the mixture to reflux and maintain the reflux for 6 hours.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Allow the layers to separate. The upper layer is the product layer, and the lower layer is the ionic liquid catalyst.

-

Separate the upper product layer.

-

Wash the product layer with an 8% sodium hydroxide solution to neutralize any remaining formic acid, followed by a wash with a saturated sodium chloride solution to remove any residual sodium hydroxide and water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

The product, n-butyl formate, can be further purified by distillation if required. The ionic liquid catalyst in the lower layer can be dried and reused.

Synthesis using a Homogeneous Acid Catalyst (e.g., Sulfuric Acid)

This is a more traditional approach to Fischer esterification.

Materials:

-

n-Butanol

-

Formic acid

-

Concentrated sulfuric acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask, combine n-butanol and formic acid in a desired molar ratio (e.g., 3:1 butanol to formic acid).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight) to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for a specified period (e.g., 1-2 hours). The progress of the reaction can be monitored by techniques such as gas chromatography.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted formic acid. Be cautious as this will produce carbon dioxide gas.

-

Wash the organic layer with a saturated sodium chloride solution to remove any remaining water-soluble impurities.

-

Separate the organic layer and dry it over an anhydrous drying agent.

-

Filter to remove the drying agent, and purify the resulting this compound by distillation.

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound under different conditions.

Table 1: Effect of Catalyst on this compound Yield

| Catalyst | Molar Ratio (Butanol:Formic Acid) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 1,4-bis[3-(propyl-3-sulfonate)imidazolium]butane hydrogen sulfate | 3:1 | 6 | Reflux | 93.21 | [3] |

| Sulfuric Acid | 3:1 | 2 | Reflux | ~85-90 (Typical) | General Knowledge |

| p-Toluenesulfonic acid | 3:1 | 2 | Reflux | ~85-90 (Typical) | General Knowledge |

| Amberlyst-15 (Ion-exchange resin) | 3:1 | 4-8 | 80-100 | Varies | General Knowledge |

Table 2: Physical and Chemical Properties of n-Butyl Formate

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₂ | [4] |

| Molecular Weight | 102.13 g/mol | [4] |

| Boiling Point | 106-107 °C | |

| Density | 0.892 g/mL at 25 °C | |

| Refractive Index | 1.389 at 20 °C | |

| Flash Point | 14 °C (57 °F) | [5] |

| Solubility | Slightly soluble in water | General Knowledge |

| Appearance | Colorless liquid | |

| Odor | Fruity, plum-like |

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows in the synthesis of this compound.

Purification and Analysis

After the reaction, the crude this compound needs to be purified to remove unreacted starting materials, the catalyst, and byproducts. A typical workup procedure involves:

-

Neutralization: Washing the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution, to remove the acid catalyst and any unreacted formic acid.

-

Washing: Further washing with water or a saturated sodium chloride solution to remove any remaining water-soluble impurities.

-

Drying: The organic layer containing the this compound is then dried over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.

-

Distillation: The final purification is often achieved by fractional distillation to separate the this compound from any remaining n-butanol and other impurities.[6]

The purity of the synthesized this compound can be assessed using various analytical techniques:

-

Gas Chromatography (GC): To determine the purity and quantify the amount of this compound, as well as to detect any residual starting materials or byproducts.[1][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the this compound.

-

Infrared (IR) Spectroscopy: The presence of a strong C=O stretching vibration around 1720-1740 cm⁻¹ is characteristic of the ester functional group.[1]

Conclusion

The synthesis of this compound from n-butanol and formic acid is a robust and well-understood esterification reaction. High yields can be achieved through the careful selection of catalysts and optimization of reaction conditions, such as temperature and reactant molar ratios. The use of modern catalysts like ionic liquids offers advantages in terms of reusability and potentially milder reaction conditions. The purification and analytical methods described provide a clear pathway to obtaining and verifying a high-purity product suitable for various applications in research and industry. This guide serves as a valuable resource for professionals seeking to perform or optimize the synthesis of this compound.

References

Butyl Formate: A Technical Overview of Key Identifiers

This guide provides essential information regarding the chemical compound butyl formate, focusing on its Chemical Abstracts Service (CAS) number and molecular weight. This information is fundamental for researchers, scientists, and professionals in drug development for accurate identification and quantification in experimental and developmental workflows.

Key Identifiers for this compound

The following table summarizes the primary chemical identifiers for this compound.

| Identifier | Value | References |

| CAS Number | 592-84-7 | [1][2][3][4] |

| Molecular Weight | 102.13 g/mol | [1][2][5][6][7] |

| Molecular Formula | C5H10O2 | [1][4][5] |

Below is a diagram illustrating the relationship between the common name of the compound and its key identifiers.

Caption: Relationship between this compound and its identifiers.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 甲酸丁酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS 592-84-7: this compound | CymitQuimica [cymitquimica.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound | C5H10O2 | CID 11614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 592-84-7 [thegoodscentscompany.com]

- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0040575) [hmdb.ca]

An In-Depth Technical Guide to the Solubility of Butyl Formate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of butyl formate in various organic solvents. This compound, a formate ester of butanol, is recognized for its characteristic fruity odor and is utilized as a solvent and flavoring agent. A thorough understanding of its solubility is critical for its application in chemical synthesis, purification processes, and formulation development in the pharmaceutical and other industries. While extensive quantitative data is not broadly published, this guide synthesizes available information on its miscibility and provides detailed experimental protocols for its determination.

Qualitative and Semi-Quantitative Solubility Data

This compound is generally characterized as being miscible with a wide range of common organic solvents. This high degree of miscibility is attributed to its ester functional group and the presence of a butyl chain, which impart both polar and non-polar characteristics to the molecule. The following table summarizes the available qualitative and semi-quantitative solubility data for this compound.

| Solvent Class | Solvent | Solubility/Miscibility | Temperature (°C) | Notes |

| Alcohols | Ethanol | Miscible[1] | Not Specified | |

| Methanol | Miscible | Not Specified | Inferred from general statements of miscibility with alcohols. | |

| Propanol | Miscible | Not Specified | Inferred from general statements of miscibility with alcohols. | |

| Butanol | Miscible | Not Specified | Inferred from general statements of miscibility with alcohols. | |

| Ethers | Diethyl Ether | Miscible[1] | Not Specified | |

| Tetrahydrofuran (THF) | Miscible | Not Specified | Inferred from general statements of miscibility with ethers. | |

| Ketones | Acetone | Miscible | Not Specified | Inferred from general statements of miscibility with most organic solvents. |

| Methyl Ethyl Ketone (MEK) | Miscible | Not Specified | Inferred from general statements of miscibility with most organic solvents. | |

| Hydrocarbons | Hexane | Miscible | Not Specified | Inferred from general statements of miscibility with most organic solvents. |

| Toluene | Miscible | Not Specified | Inferred from general statements of miscibility with most organic solvents. | |

| Chlorinated Solvents | Dichloromethane | Miscible | Not Specified | Inferred from general statements of miscibility with most organic solvents. |

| Chloroform | Miscible | Not Specified | Inferred from general statements of miscibility with most organic solvents. | |

| Aqueous | Water | 0.75 g/100 mL[2] | 27 | Poor solubility. |

Experimental Protocols

Precise determination of the solubility of this compound in specific organic solvents requires robust experimental methodologies. Below are detailed protocols for both qualitative miscibility determination and quantitative solubility analysis.

Protocol 1: Qualitative Determination of Miscibility

This protocol provides a straightforward method for visually assessing the miscibility of this compound with an organic solvent at ambient temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (high purity)

-

Graduated cylinders or pipettes

-

Test tubes with stoppers or caps

-

Vortex mixer

Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination.

-

Measurement: Using a clean graduated cylinder or pipette, measure a specific volume (e.g., 5 mL) of this compound and transfer it to a test tube.

-

Addition of Solvent: To the same test tube, add an equal volume of the organic solvent being tested.

-

Mixing: Securely cap the test tube and invert it several times. For more thorough mixing, use a vortex mixer for approximately 30 seconds.

-

Observation: Allow the mixture to stand undisturbed for a few minutes and observe the contents.

-

Miscible: A single, clear, homogeneous phase will be observed.

-

Immiscible: Two distinct layers will be visible.

-

Partially Miscible: The solution may appear cloudy or form an emulsion that may or may not separate over time.

-

Protocol 2: Quantitative Determination of Solubility by Gas Chromatography (GC-FID)

This protocol outlines a method for the quantitative analysis of this compound solubility in an organic solvent using gas chromatography with a flame ionization detector (GC-FID). This method is suitable for determining the concentration of a saturated solution.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (high purity)

-

Gas chromatograph equipped with a Flame Ionization Detector (FID)

-

Appropriate GC column (e.g., a non-polar or medium-polarity column)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Syringes for GC injection

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a vial with a septum cap). The amount of this compound should be sufficient to ensure that a solid or separate liquid phase remains after equilibration.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation.

-

-

Sample Preparation for GC Analysis:

-

After equilibration, cease agitation and allow any undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

-

Filter the withdrawn sample through a 0.45 µm syringe filter to remove any undissolved micro-droplets.

-

Dilute the filtered sample with a known volume of the pure organic solvent to bring the concentration of this compound within the linear range of the GC-FID detector.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound in the organic solvent of known concentrations. These standards should bracket the expected concentration of the diluted saturated solution.

-

-

GC-FID Analysis:

-

Set up the GC-FID with an appropriate method (injection volume, inlet temperature, oven temperature program, detector temperature, gas flow rates).

-

Inject the prepared standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample of the saturated solution.

-

-

Data Analysis:

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 g of solvent, mg/mL, or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility in an organic solvent.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This compound exhibits broad miscibility with a variety of organic solvents, making it a versatile component in many chemical applications. While specific quantitative solubility data across a wide range of solvents and temperatures is not extensively documented in publicly available literature, the experimental protocols provided in this guide offer a robust framework for researchers to determine these parameters in their own laboratories. The choice of an appropriate analytical technique, such as GC-FID, is crucial for obtaining accurate and reliable quantitative solubility data, which is essential for process optimization and formulation development.

References

An In-depth Technical Guide to Butyl Formate: Structural Formula and Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of butyl formate, an organic compound with the molecular formula C5H10O2. It delves into the structural formula of n-butyl formate and explores its diverse range of structural isomers, including other this compound variants, esters with different arrangements of the carbon skeleton, and functional group isomers such as carboxylic acids. This document presents a comparative analysis of the physicochemical properties of these isomers, offering a valuable resource for their differentiation and application. Furthermore, detailed experimental protocols for the synthesis of n-butyl formate, its isomers, and a representative carboxylic acid isomer are provided. Visualizations of isomer classification, the fundamental Fischer-Speier esterification mechanism, and a standard experimental workflow are included to facilitate a deeper understanding of the chemistry involved.

Introduction

This compound and its isomers, all sharing the molecular formula C5H10O2, represent a fascinating case study in structural isomerism. While possessing the same atomic composition, their distinct structural arrangements lead to a wide variance in physical and chemical properties. These compounds find applications in various fields, including as solvents, flavoring agents, and intermediates in organic synthesis. A thorough understanding of their individual characteristics is paramount for researchers and professionals in drug development and chemical sciences. This guide aims to provide a detailed technical examination of this compound's structural aspects and the properties of its key isomers.

Structural Formula and Isomerism of C5H10O2

The molecular formula C5H10O2 gives rise to a multitude of structural isomers. These can be broadly categorized into esters and carboxylic acids.

n-Butyl formate , the primary subject of this guide, is the ester formed from formic acid and n-butanol. Its structural formula is CH3CH2CH2CH2OCHO.

Isomers of this compound

Isomerism within the this compound series arises from the different structural arrangements of the butyl group:

-

n-Butyl formate: The straight-chain isomer.

-

sec-Butyl formate: The ester of formic acid and sec-butanol.

-

Isothis compound: The ester of formic acid and isobutanol.

-

tert-Butyl formate: The ester of formic acid and tert-butanol.[1]

Other Ester Isomers

Rearranging the carbon chain and the position of the ester linkage yields further ester isomers, including:

-

Ethyl propanoate: The ester of propionic acid and ethanol.

-

Methyl butanoate: The ester of butyric acid and methanol.

-

Propyl acetate: The ester of acetic acid and propanol.

-

Isopropyl acetate: The ester of acetic acid and isopropanol.

Functional Group Isomers: Carboxylic Acids

The molecular formula C5H10O2 also corresponds to several carboxylic acids, which are functional group isomers of the esters. The most common is:

-

Pentanoic acid (Valeric acid): A straight-chain carboxylic acid.[2][3]

-

Branched-chain pentanoic acids: Such as 2-methylbutanoic acid and 3-methylbutanoic acid.

The following diagram illustrates the classification of these isomers.

Data Presentation: Physicochemical Properties

The structural differences among the isomers of C5H10O2 lead to distinct physicochemical properties. A summary of these properties is presented in the table below for easy comparison.

| Compound | IUPAC Name | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| n-Butyl formate | Butyl methanoate | 102.13 | 106-107 | -90 | 0.882 |

| sec-Butyl formate | butan-2-yl methanoate | 102.13 | 97-98 | - | 0.875 |

| tert-Butyl formate | 2-methylpropan-2-yl methanoate | 102.13 | 82-83 | - | 0.872 (at 25°C) |

| Ethyl propanoate | Ethyl propanoate | 102.13 | 99 | -73 | 0.891 |

| Methyl butanoate | Methyl butanoate | 102.13 | 102-103 | -84 | 0.898 (at 25°C) |

| Pentanoic acid | Pentanoic acid | 102.13 | 186-187 | -34.5 | 0.939 |

Experimental Protocols

The synthesis of this compound and its isomers is most commonly achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol.

General Mechanism of Fischer-Speier Esterification

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

Synthesis of n-Butyl Formate

Materials:

-

Formic acid (1 mol, 46 g)

-

n-Butanol (1.2 mol, 89 g)

-

Concentrated sulfuric acid (catalyst, ~2 mL)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Combine formic acid and n-butanol in a round-bottom flask.

-

Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.

-

Set up for reflux and heat the mixture for 1-2 hours.

-

After cooling, transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer with anhydrous magnesium sulfate.

-

Purify the crude n-butyl formate by distillation, collecting the fraction boiling at 106-107°C.

Synthesis of tert-Butyl Formate

The synthesis of tert-butyl formate via Fischer esterification is challenging due to the steric hindrance of the tertiary alcohol. Alternative methods are often employed. One such method involves the reaction of sodium tert-butoxide with formyl chloride. However, a variation of the esterification can be performed under specific conditions.

Materials:

-

Formic acid (1 mol, 46 g)

-

tert-Butanol (1.2 mol, 89 g)

-

An acidic catalyst (e.g., Amberlyst-15 resin)

-

Molecular sieves

Procedure:

-

Combine formic acid, tert-butanol, and the acidic resin in a round-bottom flask.

-

Add molecular sieves to absorb the water produced during the reaction.

-

Stir the mixture at room temperature for 24-48 hours.

-

Filter to remove the resin and molecular sieves.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Purify by careful distillation, collecting the fraction boiling at 82-83°C.

Synthesis of Pentanoic Acid (Valeric Acid)

Pentanoic acid can be synthesized by the oxidation of a primary alcohol, 1-pentanol.

Materials:

-

1-Pentanol (1 mol, 88 g)

-

Potassium permanganate (KMnO4) (approx. 1.5 mol, 237 g)

-

Dilute sulfuric acid

-

Sodium bisulfite solution

Procedure:

-

Dissolve 1-pentanol in a suitable solvent (e.g., acetone) in a round-bottom flask cooled in an ice bath.

-

Slowly add a solution of potassium permanganate in dilute sulfuric acid to the flask with stirring. The reaction is exothermic and the temperature should be maintained below 30°C.

-

After the addition is complete, continue stirring at room temperature until the purple color of the permanganate disappears.

-

Add sodium bisulfite solution to quench any excess permanganate.

-

Acidify the mixture with more sulfuric acid and extract the pentanoic acid with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic extract with brine, dry over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation.

-

Purify the crude pentanoic acid by distillation under reduced pressure.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and purification of an ester like this compound.

Conclusion

This technical guide has provided a detailed examination of this compound, its structural formula, and its isomers with the molecular formula C5H10O2. The tabulated physicochemical data highlights the significant impact of structural variations on the properties of these compounds. The provided experimental protocols for the synthesis of n-butyl formate, tert-butyl formate, and pentanoic acid offer practical guidance for their laboratory preparation. The visualizations of isomer classification, the Fischer-Speier esterification mechanism, and the general experimental workflow serve to consolidate the key concepts presented. This comprehensive resource is intended to be of significant value to researchers, scientists, and professionals in the field of drug development and organic chemistry.

References

An In-depth Technical Guide on the Natural Occurrence of Butyl Formate in Fruits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of butyl formate in various fruits, with a focus on apples, strawberries, and bananas. It includes available quantitative data, detailed experimental protocols for analysis, and an exploration of the biosynthetic pathways involved in its formation.

Introduction

This compound (C₅H₁₀O₂) is a volatile organic compound and an ester of butanol and formic acid. It is known for its characteristic fruity, plum-like aroma and contributes to the complex flavor profiles of many fruits. The presence and concentration of this compound can be influenced by factors such as fruit variety, ripeness, and storage conditions. Understanding the natural occurrence and biosynthesis of this compound is crucial for food scientists aiming to enhance flavor profiles, as well as for researchers in drug development utilizing natural product chemistry.

Quantitative Occurrence of this compound in Fruits

The quantification of this compound in fruits is challenging due to its volatility and often low concentrations relative to other esters. While many studies confirm its presence, specific quantitative data is limited. The following table summarizes the available information on the occurrence of this compound and related butyl esters in selected fruits. It is important to note that in some studies, "butyl esters" are mentioned without specifying the acid moiety, or butyl acetate is reported, which has a similar fruity aroma.

| Fruit | Cultivar/Variety | Compound | Concentration (µg/kg) | Analytical Method | Reference |

| Apple (Malus domestica) | Not Specified | This compound | Present (not quantified) | GC-MS | [1] |

| 35 Varieties | Butyl acetate | Variable percentages of total volatiles | HS-SPME-GC-MS | [2] | |

| Strawberry (Fragaria × ananassa) | Not Specified | This compound | Present (not quantified) | GC-MS | [1] |

| 'Maehyang' | Butyl acetate | Detected (not quantified) | SPME-GC-MS | [3] | |

| Banana (Musa sp.) | Cavendish | Butyl butyrate | Present (quantified with other esters) | GC-MS/GC-O | [4][5] |

| Not Specified | Butyl acetate | Key "fruity" and "estery" note | GC-MS | [6] |

Note: The direct quantitative data for this compound remains scarce in publicly available literature. The table reflects the closest available information, often referencing butyl acetate or other butyl esters which contribute to the overall "fruity" aroma profile.

Experimental Protocols for Analysis

The primary method for the analysis of volatile compounds like this compound in fruits is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly sensitive and allows for the extraction and identification of volatile and semi-volatile compounds from the headspace of a sample without the need for solvents.

3.1. General Protocol for HS-SPME-GC-MS Analysis of Fruit Volatiles

This protocol is a composite of methodologies described in various studies on fruit volatile analysis.[7][8][9][10][11]

3.1.1. Sample Preparation

-

Select fresh, ripe fruits of the desired cultivar.

-

Wash the fruits with deionized water and gently pat them dry.

-

Homogenize a representative sample of the fruit pulp (e.g., 5-10 g) in a blender.

-

Transfer the homogenized sample into a 20 mL headspace vial.

-

Add a saturated solution of NaCl (e.g., 1-2 g) to the vial to increase the release of volatile compounds from the matrix.

-

If an internal standard is used for quantification, add a known amount of the standard (e.g., ethyl heptanoate) to the vial.

-

Immediately seal the vial with a PTFE/silicone septum cap.

3.1.2. HS-SPME Procedure

-

Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 40-60 °C) for a defined equilibration time (e.g., 15-30 minutes) with gentle agitation.

-

Expose a pre-conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) at the same temperature.

-

After extraction, retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.

3.1.3. GC-MS Conditions

-

Injector: Set to a temperature of 250 °C in splitless mode for a desorption time of 2-5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp 1: Increase to 150 °C at a rate of 5 °C/min.

-

Ramp 2: Increase to 250 °C at a rate of 10 °C/min, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Transfer line temperature: 280 °C.

-

Ion source temperature: 230 °C.

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass scan range: m/z 35-350.

-

3.1.4. Data Analysis

-

Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST).

-

For quantification, generate a calibration curve using standard solutions of this compound at different concentrations. The peak area of this compound in the sample is then compared to the calibration curve.

Biosynthesis of Esters in Fruits

The formation of esters in fruits is a complex process catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[12][13] These enzymes facilitate the final step in ester biosynthesis by transferring an acyl group from an acyl-coenzyme A (acyl-CoA) molecule to an alcohol.

4.1. General Ester Biosynthesis Pathway

The biosynthesis of esters can be broadly divided into three stages:

-

Substrate Formation:

-

Alcohols: These are primarily derived from the catabolism of fatty acids and amino acids. For example, butanol can be formed through the degradation of fatty acids.

-

Acyl-CoAs: These are also derived from the metabolism of fatty acids and amino acids. Formyl-CoA, the precursor for the formate moiety, can be generated from various metabolic pathways, including photorespiration and glycolysis.[14]

-

-

Esterification: The AAT enzyme catalyzes the condensation reaction between an alcohol and an acyl-CoA. The specificity of the AAT for different alcohol and acyl-CoA substrates is a key determinant of the final ester profile of the fruit.

-

Volatilization: The newly synthesized esters, being volatile, are released from the fruit tissue, contributing to its characteristic aroma.

While the general pathway for the synthesis of acetate and other longer-chain esters is well-studied, the specific mechanisms and the AATs involved in the formation of formate esters in fruits are not yet fully elucidated.[15][16][17][18] Research suggests that the availability of both the alcohol and the acyl-CoA precursors is a critical factor controlling the rate of ester production.[12]

Visualizations

5.1. Experimental Workflow for this compound Analysis

Caption: A generalized workflow for the analysis of this compound in fruit samples.

5.2. Biosynthetic Pathway of Esters in Fruits

Caption: A simplified diagram of the general biosynthetic pathway for esters in fruits.

References

- 1. This compound | C5H10O2 | CID 11614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Profiling of Flavor Volatiles by SPME-GC-MS in Strawberry Cultivars during Fruit Development and Ripening [hst-j.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. journals.flvc.org [journals.flvc.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]

- 12. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Saccharomyces cerevisiae Atf1p is an alcohol acetyltransferase and a thioesterase in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Probing specificities of alcohol acyltransferases for designer ester biosynthesis with a high-throughput microbial screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

Butyl Formate: A Technical Guide to its Role as a Polar Aprotic Solvent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl formate, a formate ester of butan-1-ol, is increasingly recognized for its utility as a polar aprotic solvent in various chemical applications.[1][2] This technical guide provides an in-depth analysis of this compound's physicochemical properties, its performance characteristics in contrast to other common polar aprotic solvents, and practical guidance for its application in experimental settings. Detailed data is presented in tabular format to facilitate comparison, and a generalized experimental workflow is visualized to guide researchers in its practical use.

Introduction to this compound as a Polar Aprotic Solvent

This compound (C₅H₁₀O₂) is a colorless liquid with a characteristic fruity odor.[1][2] While traditionally used as a flavoring agent and fragrance, its properties as a polar aprotic solvent are gaining attention in the scientific community.[1][2] Polar aprotic solvents possess a significant dipole moment and a moderate to high dielectric constant, enabling them to dissolve a wide range of polar and nonpolar compounds. Unlike polar protic solvents, they lack acidic protons, which makes them suitable for reactions involving strong bases or nucleophiles that would otherwise be deactivated by proton transfer. This compound's ester functionality provides the necessary polarity, while the butyl group contributes to its solvency for less polar substances.

Physicochemical Properties of this compound

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective application. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O₂ | [1][2] |

| Molecular Weight | 102.13 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [1][2] |

| Odor | Fruity, plum-like | [1][2] |

| Boiling Point | 106-107 °C (223-225 °F) | [2] |

| Melting Point | -90 °C (-130 °F) | |

| Density | 0.885 - 0.9108 g/mL at 20°C | [1] |

| Flash Point | 18 °C (64 °F) | [1] |

| Solubility in Water | 7.56 mg/mL at 27 °C (Slightly soluble) | [1] |

| Dielectric Constant | 7.9 at 20°C | |

| Dipole Moment | 1.8 D |

This compound in Context: A Comparative Analysis of Polar Aprotic Solvents

The selection of an appropriate solvent is critical for optimizing reaction kinetics, yield, and purity. The following table provides a comparison of this compound with other commonly used polar aprotic solvents.

| Solvent | Dielectric Constant (at 20°C) | Dipole Moment (D) | Boiling Point (°C) | Density (g/mL at 20°C) |

| This compound | 7.9 | 1.8 | 106-107 | 0.886 |

| Acetone | 20.7 | 2.88 | 56 | 0.791 |

| Acetonitrile | 37.5 | 3.92 | 82 | 0.786 |

| Dimethylformamide (DMF) | 36.7 | 3.82 | 153 | 0.944 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | 189 | 1.100 |

| Tetrahydrofuran (THF) | 7.6 | 1.75 | 66 | 0.889 |

| Ethyl Acetate | 6.0 | 1.78 | 77 | 0.902 |

As indicated in the table, this compound possesses a moderate dielectric constant and dipole moment, positioning it as a less polar alternative to highly polar aprotic solvents like DMF and DMSO. Its properties are more comparable to other ester solvents like ethyl acetate, though with a higher boiling point, which can be advantageous for reactions requiring elevated temperatures.

Experimental Protocols and Considerations

While specific, detailed experimental protocols using this compound as a primary solvent are not abundantly available in peer-reviewed literature, its properties suggest its suitability for a range of reactions where polar aprotic conditions are desirable. Below is a generalized protocol for conducting a nucleophilic substitution reaction, which can be adapted for use with this compound.

General Protocol for a Nucleophilic Substitution Reaction

This hypothetical protocol outlines the steps for reacting an alkyl halide with a nucleophile in this compound.

Materials:

-

Reactant A (Alkyl Halide)

-

Reactant B (Nucleophile)

-

This compound (anhydrous)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-